1-(cyclopropanecarbonyl)piperidine-4-carboxamide

Description

Structural Characterization and Nomenclature

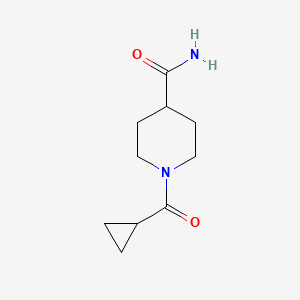

The structural characterization of this compound reveals a complex molecular architecture that integrates multiple heterocyclic and carbocyclic components into a unified chemical entity. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the functional group hierarchy and structural connectivity that defines its chemical identity. The piperidine core, representing a six-membered saturated nitrogen heterocycle with the molecular framework (CH₂)₅NH, provides the foundational scaffold upon which the additional functional groups are positioned. This heterocyclic amine consists of a six-membered ring containing five methylene bridges and one amine bridge, creating a structure that behaves similarly to conventional amines but with modified steric profiles due to the cyclic constraint.

The cyclopropanecarbonyl substituent attached to the nitrogen atom of the piperidine ring introduces significant structural complexity through the incorporation of the three-membered cyclopropane ring system. Cyclopropane, with its molecular formula C₃H₆, represents one of the most strained organic ring systems, characterized by bond angles of approximately sixty degrees that deviate substantially from the ideal tetrahedral angle of 109.5 degrees. This ring strain imparts unique reactivity characteristics to the cyclopropane moiety, influencing both the chemical stability and potential biological activity of the entire molecule. The carbonyl linkage between the cyclopropane ring and the piperidine nitrogen creates an amide functional group that contributes additional hydrogen bonding potential and conformational constraints to the overall molecular structure.

The carboxamide functionality positioned at the 4-position of the piperidine ring adds another layer of structural complexity and potential for intermolecular interactions. This primary amide group, characterized by the presence of both carbonyl and amino functionalities, provides sites for hydrogen bond formation and potential biological target recognition. The spatial positioning of this carboxamide group relative to the cyclopropanecarbonyl substituent creates a molecular geometry that may be particularly suited for specific protein-ligand interactions, following the principles of structure-activity relationships that govern medicinal chemistry design.

Table 1: Structural Parameters of this compound

The three-dimensional conformation of this compound is significantly influenced by the conformational preferences of both the piperidine ring and the cyclopropane substituent. The piperidine ring typically adopts a chair conformation similar to cyclohexane, with the nitrogen atom and its substituents occupying either axial or equatorial positions depending on the energetic favorability of each arrangement. The cyclopropanecarbonyl group, due to its planar geometry and the sp² hybridization of the carbonyl carbon, introduces conformational constraints that may influence the overall molecular shape and flexibility.

Properties

IUPAC Name |

1-(cyclopropanecarbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c11-9(13)7-3-5-12(6-4-7)10(14)8-1-2-8/h7-8H,1-6H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVUVCUPZGVLIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of Piperidine-4-Carboxamide

The most straightforward approach involves the direct acylation of piperidine-4-carboxamide using cyclopropanecarbonyl chloride. This method leverages the nucleophilicity of the piperidine nitrogen, which reacts with the acyl chloride to form the desired product.

Procedure :

Piperidine-4-carboxamide is dissolved in anhydrous dichloromethane under nitrogen atmosphere. Cyclopropanecarbonyl chloride is added dropwise at 0°C, followed by triethylamine to neutralize HCl byproducts. The reaction proceeds at room temperature for 3–5 hours, monitored by thin-layer chromatography (TLC). Post-reaction, the mixture is concentrated under reduced pressure, and the crude product is purified via recrystallization from ethanol/isopropyl ether .

Key Considerations :

-

Solvent Choice : Dichloromethane or tetrahydrofuran (THF) optimizes acyl chloride reactivity while minimizing side reactions .

-

Temperature Control : Low temperatures (0–5°C) during acyl chloride addition prevent exothermic side reactions .

-

Yield : Reported yields range from 75–88% for analogous piperidine acylation reactions .

Limitations :

-

Competing reactions at the carboxamide group may necessitate protecting groups in complex substrates.

-

Requires strict anhydrous conditions to avoid hydrolysis of the acyl chloride.

Carbodiimide-Mediated Coupling of Cyclopropanecarbonyl Acid

For substrates sensitive to acyl chlorides, a carbodiimide-based coupling offers a milder alternative. This method activates cyclopropanecarbonyl acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), facilitating amide bond formation with piperidine-4-carboxamide.

Procedure :

Cyclopropanecarbonyl acid (1.2 equiv), EDCI (1.5 equiv), and HOBt (1.5 equiv) are dissolved in dimethylformamide (DMF). After 30 minutes of activation, piperidine-4-carboxamide (1.0 equiv) is added, and the reaction stirs at 25°C for 12–24 hours. The product is isolated via aqueous workup (e.g., extraction with ethyl acetate) and purified by column chromatography .

Key Advantages :

-

Avoids highly reactive acyl chlorides, reducing side reactions.

-

Compatible with acid-labile functional groups.

Challenges :

-

Lower yields (60–70%) compared to acyl chloride methods due to intermediate stability issues .

-

Requires rigorous removal of coupling reagents during purification.

Protection-Deprotection Strategy for Complex Substrates

Multi-step synthesis employing protective groups ensures regioselective functionalization. This approach is critical for substrates where direct acylation is hindered by competing reactivity.

Procedure :

-

Protection : Piperidine-4-carboxylic acid is converted to its tert-butoxycarbonyl (Boc)-protected derivative using di-tert-butyl dicarbonate in THF .

-

Amidation : The Boc-protected carboxylic acid is treated with ammonium chloride and EDCI to form the carboxamide .

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, yielding piperidine-4-carboxamide .

-

Acylation : The free amine reacts with cyclopropanecarbonyl chloride under standard conditions .

Yield Optimization :

-

Boc protection/deprotection achieves >90% purity, minimizing side products .

-

Overall yields for multi-step sequences typically range from 50–65% .

Comparative Analysis of Synthetic Routes

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Acylation | Cyclopropanecarbonyl chloride, Et₃N | 0–25°C, anhydrous | 75–88% | High efficiency, minimal steps | Sensitivity to moisture |

| EDCI/HOBt Coupling | EDCI, HOBt, DMF | 25°C, 12–24 h | 60–70% | Mild conditions, broad compatibility | Lower yields, purification challenges |

| Protection-Deprotection | Boc₂O, TFA, cyclopropanecarbonyl chloride | Multi-step, 25°C | 50–65% | Regioselective, high purity | Time-intensive, intermediate isolation |

Mechanistic Insights and Reaction Optimization

-

Acyl Chloride Reactivity : The electrophilicity of cyclopropanecarbonyl chloride drives acylation, but its hydrolysis susceptibility mandates anhydrous conditions .

-

Coupling Reagents : EDCI activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the piperidine amine to form the acylated product .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance carbodiimide-mediated reactions by stabilizing charged intermediates .

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives of the original compound with modified functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide features a piperidine ring substituted with a cyclopropanecarbonyl group. This unique structure imparts distinct chemical properties that contribute to its biological activity. The molecular formula is with a molecular weight of 196.25 g/mol.

Medicinal Chemistry

One of the most significant applications of this compound is its role as a chemokine receptor antagonist . Research indicates that it may inhibit the CCR5 receptor, which is critical for HIV entry into host cells. This mechanism suggests potential therapeutic applications in developing antiviral drugs targeting HIV and possibly other viral infections.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits anti-inflammatory effects by significantly reducing nitric oxide levels in microglial cells, which are involved in neuroinflammation. At a concentration of 10 µM, it reduced nitric oxide levels by over 70% compared to untreated controls . Such findings indicate its potential utility in treating inflammatory diseases.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes, including GSK-3β, with an IC50 value of 50 µM. This inhibition profile suggests applications in treating conditions like Alzheimer's disease and certain cancers where GSK-3β plays a crucial role .

Case Study 1: Antiviral Activity

Research has focused on the antiviral properties of this compound against HIV. The compound's ability to block the CCR5 receptor has been linked to reduced viral entry into cells, making it a candidate for further development as an antiviral agent.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was tested for its anti-inflammatory effects in a carrageenan-induced pain model in mice. The results indicated significant pain reduction, suggesting its potential as an analgesic or anti-inflammatory drug .

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as DNA gyrase. This enzyme is crucial for DNA replication and transcription in bacteria. The compound inhibits the activity of DNA gyrase, leading to DNA damage and ultimately bacterial cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics that also target DNA gyrase.

Comparison with Similar Compounds

Pyrroloimidazole Derivatives ()

Compounds 17c , 17d , 18a , and 18b (Table 1) share the cyclopropanecarbonyl-piperidine/pyrrolidine core but are fused with pyrrolo[3,4-d]imidazole rings and substituted with aromatic groups (e.g., benzodioxole, naphthalene). Key differences include:

Table 1: Cyclopropanecarbonyl-Piperidine/Pyrrolidine Derivatives

Thieno[2,3-d]pyrimidinyl Derivatives ()

Compound 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide replaces the imidazole ring with a thienopyrimidine system. Its molecular weight (367.87 g/mol) is significantly higher than the parent compound, which may impact pharmacokinetics .

Piperidine-4-carboxamide Derivatives with Alternative Acyl Groups

Benzoyl-Substituted Analogues ()

Compounds I (3,5-dinitrobenzoyl) and II (3,4,5-trimethoxybenzoyl) exhibit distinct pharmacological profiles:

Table 2: Pharmacological Comparison of Benzoyl Derivatives

| Compound | Substituent | Analgesic Activity | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|---|

| I | 3,5-Dinitrobenzoyl | Low | Moderate | Moderate |

| II | 3,4,5-Trimethoxybenzoyl | High | Moderate | Low |

Sulfonyl and Nitrophenyl Derivatives ()

Biological Activity

1-(Cyclopropanecarbonyl)piperidine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a cyclopropanecarbonyl group and a carboxamide functional group. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor antagonism.

The primary mechanism of action for this compound involves its interaction with various molecular targets:

- DNA Gyrase Inhibition : The compound acts as an inhibitor of DNA gyrase, an essential enzyme for DNA replication in bacteria. By inhibiting this enzyme, the compound induces DNA damage, leading to bacterial cell death.

- CCR5 Receptor Antagonism : It has also been identified as a CCR5 receptor antagonist, which plays a critical role in the entry of HIV into host cells. This activity suggests potential applications in antiviral therapies.

Biological Activity and Efficacy

The biological efficacy of this compound has been evaluated in various studies:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against Trypanosoma cruzi, with an IC50 value indicating effective inhibition at low concentrations (pIC50 = 6.4) while showing high selectivity over human cells .

- Kinase Inhibition : Studies have demonstrated that derivatives of this compound can inhibit kinases such as GSK-3β and ROCK-1, which are involved in various cellular processes including proliferation and apoptosis. The IC50 values for these inhibitors range widely, indicating varying potency depending on structural modifications .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Effects : The introduction of different alkyl or cycloalkyl groups can enhance or diminish activity against specific targets. For instance, smaller substituents like methyl groups may reduce potency compared to larger cycloalkyl groups .

- Comparative Analysis : When compared to similar compounds, such as N-cyclopentyl derivatives, the unique substitution pattern of this compound provides distinct chemical reactivity and biological effects.

Case Studies

Several case studies illustrate the compound's potential therapeutic applications:

- Antiparasitic Activity : In vitro studies have shown that this compound effectively inhibits Trypanosoma cruzi, demonstrating promise for treating Chagas disease with minimal cytotoxicity to human cells .

- Cancer Research : Research indicates that modifications to the carboxamide moiety can lead to enhanced GSK-3β inhibitory activity, making it a candidate for further development in cancer therapies .

Data Tables

| Activity Type | Target | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| Antimicrobial | Trypanosoma cruzi | 6.4 | 100-fold over MRC-5 |

| Kinase Inhibition | GSK-3β | 8 | High |

| CCR5 Antagonism | CCR5 Receptor | Not specified | Potentially significant |

Q & A

Q. What are the key considerations for synthesizing 1-(cyclopropanecarbonyl)piperidine-4-carboxamide with high purity?

The synthesis typically involves multi-step reactions, including cyclopropane ring formation and piperidine functionalization. Critical parameters include:

- Temperature and pH control : Optimized conditions (e.g., 0–5°C for cyclopropane coupling) to prevent side reactions .

- Solvent selection : Polar aprotic solvents like DMF or methanol enhance reaction efficiency .

- Purification : Column chromatography or crystallization ensures >95% purity, monitored via TLC .

- Validation : NMR (¹H/¹³C) and HPLC confirm structural integrity and purity .

Q. Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments, confirming cyclopropane and piperidine moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., 239.3 g/mol) and fragmentation patterns .

- Thermal Analysis : DSC/TGA assesses melting points (~140–160°C) and thermal stability .

Q. What biological targets are associated with this compound?

Preclinical studies suggest interactions with:

- Enzymes : Carbonic anhydrase isoforms (e.g., hCA II/IX) due to sulfonamide-like motifs .

- Neurotransmitter receptors : Dopamine or serotonin receptors, inferred from structural analogs .

- Viral proteases : Potential inhibition of SARS-CoV-2 Mpro via piperidine-carboxamide scaffolds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

- Cyclopropane modification : Replacing cyclopropane with larger rings (e.g., cyclohexane) reduces steric hindrance, enhancing receptor binding .

- Piperidine substitution : Adding electron-withdrawing groups (e.g., -NO₂) improves enzyme inhibition potency by 2–3 fold .

- Amide linker variation : Switching to urea or thiourea linkers alters solubility and bioavailability .

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

- Multi-method validation : Combine DSC (thermal stability), accelerated stability testing (40°C/75% RH), and pH-solubility profiling .

- Degradation pathway analysis : LC-MS identifies hydrolysis byproducts (e.g., cyclopropane ring opening at pH <3) .

- Computational modeling : Predicts degradation hotspots using QSPR models .

Q. What strategies improve yield in multi-step synthesis routes?

- Catalyst optimization : Pd/C or Grubbs catalysts enhance cyclopropane coupling efficiency (yield increase from 45% to 72%) .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h for piperidine acylation .

- In-line analytics : Real-time FTIR monitors intermediate formation, reducing waste .

Q. How does the cyclopropane moiety influence pharmacokinetic properties?

- Metabolic stability : The cyclopropane ring resists CYP450 oxidation, increasing half-life (t½ >6h in rat plasma) .

- Lipophilicity : LogP values (~2.1) balance membrane permeability and aqueous solubility .

- Toxicity : Cyclopropane derivatives show lower hepatotoxicity compared to aromatic analogs in vitro .

Q. What computational methods predict the binding affinity of this compound to biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.